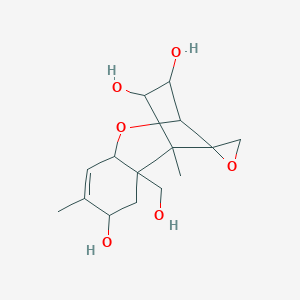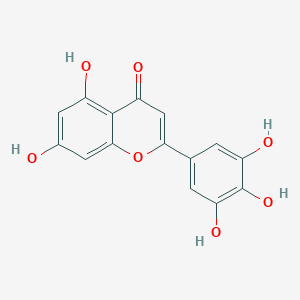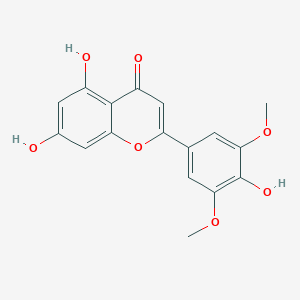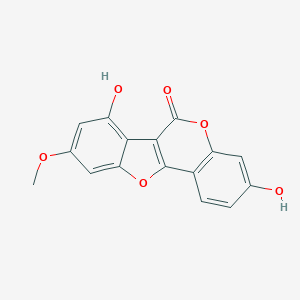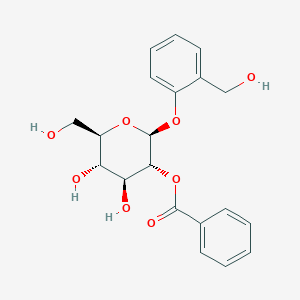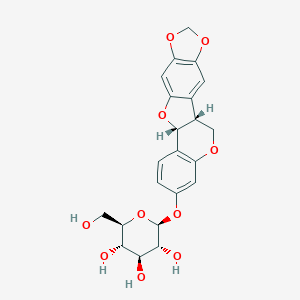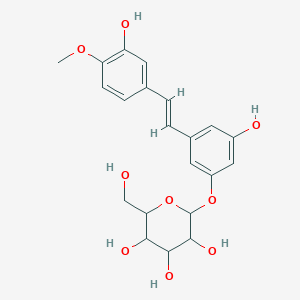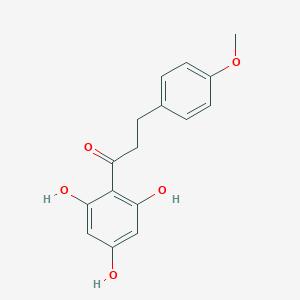
Tuberostemonine
Vue d'ensemble
Description
La Tuberstemonine est un alcaloïde naturel présent dans les racines des plantes appartenant au genre Stemona, en particulier Stemona tuberosa. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment des propriétés antimalariennes, antitussives et anti-inflammatoires .
Applications De Recherche Scientifique
Tuberstemonine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of alkaloids.
Medicine: The compound has shown potential in treating conditions such as malaria, cough, and inflammation.
Industry: Tuberstemonine’s insecticidal properties make it a candidate for developing agricultural pesticides.
Mécanisme D'action
Target of Action
Tuberostemonine, an alkaloid, primarily targets Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR) . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, making it a key target for antimalarial agents .
Mode of Action
This suggests that this compound may bind to its target, inhibiting its function and thus interfering with the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
This compound has been found to suppress TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . These pathways play a significant role in cell proliferation and survival, and their inhibition can lead to reduced inflammation and fibrosis .
Pharmacokinetics
It has been reported that this compound exhibits rapid distribution and elimination from rat plasma . This suggests that this compound may have good bioavailability and could be quickly metabolized and excreted.
Result of Action
This compound has been shown to have antimalarial activity by targeting Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR) . Additionally, it has been found to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts . This results in reduced inflammation and fibrosis, demonstrating the compound’s potential therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the transport mechanisms and potencies of this compound can vary depending on the route of administration . .
Analyse Biochimique
Biochemical Properties
Tuberostemonine interacts with various biomolecules, contributing to its diverse biological activities. It is known to target Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR), an enzyme crucial for the survival of malaria-causing parasites
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For instance, it has been found to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . This suggests that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For example, it has been found to suppress TGF-β and SDF-1 secreted by macrophages and fibroblasts, thereby influencing the PI3K-dependent AKT and ERK pathways . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits dose-dependent inhibitory effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have antitussive activity in mice, with the effects being dose-dependent
Metabolic Pathways
It is known to influence the PI3K-dependent AKT and ERK pathways This could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is known to be absorbed in the intestines and distributed throughout the body
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de la Tuberstemonine implique plusieurs étapes, en commençant par un dérivé d'hydroindolinone obtenu à partir de la L-tyrosine protégée par carbobenzoxy. Les étapes clés comprennent l'utilisation de catalyseurs au ruthénium pour la métathèse de fermeture de cycle d'azépine, l'isomérisation d'alcènes et l'échange croisé de propenyle-vinyle. La fixation stéréosélective d'un cycle gamma-butyrolactone sur une structure de base tétracyclique est réalisée en utilisant un orthoester bicyclique asymétrique lithié [3.2.1]octane .
Méthodes de Production Industrielle : L'extraction industrielle de la Tuberstemonine à partir de sources végétales implique un reflux du matériel végétal avec de l'éthanol, suivi d'une concentration et d'une élution avec de la résine macroporeuse pour isoler l'alcaloïde .
Analyse Des Réactions Chimiques
Types de Réactions : La Tuberstemonine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et Conditions Courants :
Oxydation : Le permanganate de potassium (KMnO4) et l'oxyde d'argent sont des agents oxydants couramment utilisés.
Réduction : L'oxyde de platine (PtO2) est utilisé pour la réduction de la Tuberstemonine, ce qui donne un dérivé dihydro.
Principaux Produits :
Produits d'Oxydation : L'oxydation avec le KMnO4 et l'oxyde d'argent donne des composés qui conservent les groupes lactones et donnent une réaction positive au pyrrole d'Ehrlich.
Produits de Réduction : Le processus de réduction donne un dérivé dihydro avec un sel chlorhydrate.
4. Applications de la Recherche Scientifique
La Tuberstemonine a une large gamme d'applications de recherche scientifique :
Chimie : Elle sert de composé modèle pour étudier la synthèse et la réactivité des alcaloïdes.
Industrie : Les propriétés insecticides de la Tuberstemonine en font un candidat pour le développement de pesticides agricoles.
5. Mécanisme d'Action
La Tuberstemonine exerce ses effets par le biais de plusieurs mécanismes :
Activité Antimalarienne : Elle cible les ferredoxine-NADP+ réductases de Plasmodium falciparum, perturbant l'équilibre redox du parasite et menant à sa mort.
Activité Antitussive : Le composé module le réflexe de la toux en agissant sur des récepteurs spécifiques du système respiratoire.
Activité Anti-inflammatoire : La Tuberstemonine inhibe l'expression de médiateurs inflammatoires, réduisant l'inflammation.
Comparaison Avec Des Composés Similaires
La Tuberstemonine fait partie de la famille des alcaloïdes de Stemona, qui comprend des composés tels que la stémonine, la stémonidine et la stémonamine. Ces composés partagent une structure de base similaire de pyrroloazepine mais diffèrent dans leurs chaînes latérales et leurs groupes fonctionnels . La Tuberstemonine est unique en raison de ses puissantes activités antimalariennes et antitussives, qui ne sont pas aussi prononcées dans d'autres alcaloïdes de Stemona .
Composés Similaires :
- Stemonine
- Stemonidine
- Stemonamine
Propriétés
IUPAC Name |
10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988496 | |
| Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20460-41-7, 6879-01-2 | |
| Record name | Stemonine (C22 alkaloid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20460-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberostemonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


